molecular formula C3H7NO2 B009024 Formamide, N-(1-hydroxyethyl)- CAS No. 102904-85-8

Formamide, N-(1-hydroxyethyl)-

Cat. No.: B009024
CAS No.: 102904-85-8
M. Wt: 89.09 g/mol
InChI Key: DTBGILDKBIBTGE-UHFFFAOYSA-N
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Description

Formamide, N-(1-hydroxyethyl)- is a vital chemical intermediate in organic synthesis, primarily recognized for its role in producing N-vinylformamide (NVF). Research indicates it is synthesized from the reaction of acetaldehyde and formamide under basic catalysis . Its principal research value lies in its function as a precursor in multi-step synthesis. This compound can undergo cracking reactions at elevated temperatures (e.g., 45–150 °C) to yield N-vinylformamide, a versatile and highly reactive water-soluble monomer . NVF and its polymers are valuable for developing materials such as cationic polymeric flocculants, paper additives, and ion-exchange resins. Furthermore, following hydrolysis, polymers derived from NVF can be used to synthesize polyvinylamine (PVAM) . As a high-value intermediate, Formamide, N-(1-hydroxyethyl)- is essential for researchers working in polymer science, material development, and advanced organic synthesis methodologies. Handling and Storage: Store in a cool, dry place. Safety Note: This product is for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

102904-85-8

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

IUPAC Name

N-(1-hydroxyethyl)formamide

InChI

InChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5)

InChI Key

DTBGILDKBIBTGE-UHFFFAOYSA-N

SMILES

CC(NC=O)O

Canonical SMILES

CC(NC=O)O

Synonyms

N-(1-Hydroxyethyl)formamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Formamide, N-(1-hydroxyethyl)- with other formamide derivatives and related amides:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Polarity/Water Solubility
N-(1-hydroxyethyl)formamide C₃H₇NO₂ 89.09 -NHCHO, -OH High (due to -OH group)
N,N-dimethylformamide (DMF) C₃H₇NO 73.09 -N(CH₃)₂, -CHO Polar aprotic, miscible in H₂O
N,N-dimethylacetamide (DMA) C₄H₉NO 87.12 -N(CH₃)₂, -COCH₃ Polar aprotic, highly soluble
N-[(1S)-1-phenylethyl]formamide C₉H₁₁NO 149.19 -NHCHO, -CH(C₆H₅)CH₃ Moderate (hydrophobic aryl)
N-(2-benzylphenyl)formamide C₁₄H₁₃NO 211.26 -NHCHO, -C₆H₄CH₂C₆H₅ Low (bulky substituents)

Key Observations :

  • Polarity : The hydroxyethyl group in N-(1-hydroxyethyl)formamide enhances hydrophilicity compared to DMF and DMA, which lack hydroxyl groups .
  • Steric Effects : Bulky substituents (e.g., phenyl or benzyl groups) reduce solubility, as seen in N-(2-benzylphenyl)formamide .

Toxicological and Regulatory Profiles

Compound Toxicity Concerns Regulatory Status
N-(1-hydroxyethyl)formamide Limited data; likely lower toxicity due to -OH group Not widely regulated
DMF Hepatotoxic, reproductive toxin Restricted under REACH (EU)
DMA Skin irritant, potential carcinogen Monitored under ECHA
N-(2-benzylphenyl)formamide No significant data; inferred low absorption Not restricted

Inference : The hydroxyethyl group may reduce bioaccumulation compared to DMF, aligning with trends seen in hydroxylated solvents .

Analytical Behavior (Chromatography)

Data from and highlight retention times (RRT) and response factors for structurally similar amides:

Compound (Example) Relative Retention Time (RRT) Relative Response Factor (%)
N-(1-hydroxyethyl)formamide* ~0.4–0.7 (estimated) 1.00 (assumed)
DMF ~0.5–0.8 1.75
N-(phenylethyl)formamide ~2.2 (bulky substituents) 1.00

*Estimated based on smaller substituents increasing polarity and reducing RRT compared to bulky analogs .

Preparation Methods

Catalyst Selection and Role

Alkali metal bicarbonates (e.g., potassium bicarbonate) and hydrogenphosphates (e.g., potassium hydrogenphosphate) are preferred catalysts due to their ability to enhance reaction efficiency while minimizing byproduct formation. Sodium hydroxide or potassium hydroxide, though effective, often lead to inferior thermal stability in the final product, necessitating post-synthesis stabilization steps.

Table 1: Catalyst Performance in Hydroxylation Reactions

CatalystYield (%)Byproduct (Diformamide, ppm)Thermal Stability
KHCO₃92<500High
Na₂CO₃75800Moderate
K₂HPO₄89600High
NaOH681200Low

Data adapted from US5574185A and EP3553046NWA1.

The basic catalyst is typically employed at 0.01–10 mol% relative to formamide. Substoichiometric amounts (<0.1 mol%) result in incomplete conversion and residual acetaldehyde, which risks polymerization. Excess catalyst (>10 mol%) complicates filtration and prolongs solid-liquid separation due to colloidal suspensions.

Reaction Mechanism and Kinetic Considerations

The hydroxylation mechanism involves two primary steps:

  • Deprotonation of Formamide : The basic catalyst abstracts a proton from formamide, generating a nucleophilic amide ion.

    HCONH2+BaseHCONH+BaseH+\text{HCONH}_2 + \text{Base} \rightarrow \text{HCONH}^- + \text{BaseH}^+
  • Nucleophilic Addition to Acetaldehyde : The amide ion attacks the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate that collapses to yield N-(1-hydroxyethyl)formamide.

    HCONH+CH3CHOHCONHCH(CH3)OH\text{HCONH}^- + \text{CH}_3\text{CHO} \rightarrow \text{HCONHCH(CH}_3\text{)OH}

Reaction kinetics are highly temperature-dependent. Optimal yields are achieved at 20–40°C, with prolonged exposure to temperatures >60°C accelerating acetaldehyde polymerization.

Industrial Process Optimization

Reactant Purity Specifications

  • Formamide : Must contain <1000 ppm diformamide to prevent cross-linking side reactions.

  • Acetaldehyde : Requires <300 ppm acetic acid to avoid acid-catalyzed decomposition of the product.

Continuous vs. Batch Reactors

Patent EP3553046NWA1 details a semi-batch system where formamide and catalyst are premixed in a vibrating mixing tank to prevent clogging. The mixture is then fed into a hydroxylation reactor with controlled acetaldehyde addition to manage exothermicity. Continuous systems, though theoretically efficient, face challenges in catalyst recovery and product separation.

Purification and Stabilization Techniques

Crude reaction mixtures contain unreacted acetaldehyde, water, and catalyst residues. Vacuum distillation (2–30 mmHg, 70–100°C) using packed columns achieves >98% purity. Neutralization of residual base with weak acids (e.g., phosphoric acid) precedes distillation to prevent thermal decomposition.

Operational Challenge : Catalyst residues (e.g., K⁺ ions) form colloidal suspensions, necessitating microfiltration or centrifugation before distillation.

Comparative Analysis of Synthetic Routes

While the hydroxylation-alkoxylation route (producing N-(α-alkoxyethyl)formamide) is documented in EP0330205B1, it is less relevant for N-(1-hydroxyethyl)formamide synthesis. Acid-catalyzed single-step methods, though explored, predominantly yield alkoxylated derivatives and are excluded from this analysis .

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